molecular formula C16H22FN3O3 B2829869 1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea CAS No. 894039-44-2

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea

Cat. No.: B2829869
CAS No.: 894039-44-2
M. Wt: 323.368
InChI Key: CQYAXBLEWYSZQL-UHFFFAOYSA-N
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Description

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea (CAS 894039-44-2) is a novel synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical development. This chemically complex molecule features a pyrrolidinone core substituted with a 4-fluorophenyl group and a urea functional group further modified with a 2-hydroxyethyl and an isopropyl moiety. This specific structural combination is designed to act as a potent and selective agonist of the Formyl Peptide 2 (FPR2) receptor . FPR2 is a G protein-coupled receptor primarily expressed on phagocytic leukocytes and is a key player in regulating both host defense inflammation and the active resolution of inflammatory processes . Activation of FPR2 by this compound can trigger critical cytoplasmatic cascades, including Gi coupling, calcium mobilization, and β-arrestin recruitment, mimicking the effects of pro-resolving endogenous ligands like Lipoxin A4 . Consequently, this FPR2 agonist represents a valuable pharmacological tool for researching pathways that can terminate inflammation and initiate tissue repair, making it relevant for the study of a wide range of conditions. Its research applications are broad, encompassing investigations into atherosclerosis, heart failure, chronic obstructive pulmonary disease (COPD), and ischemia-reperfusion injury, such as in myocardial infarction and stroke, where enhancing wound healing and diminishing adverse tissue remodeling are key therapeutic goals . The compound is supplied for research purposes and is explicitly not intended for human therapeutic or veterinary use. Researchers can leverage this FPR2 agonist to further elucidate the role of pro-resolution pathways in disease models and explore potential new therapeutic strategies.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-11(2)19(7-8-21)16(23)18-13-9-15(22)20(10-13)14-5-3-12(17)4-6-14/h3-6,11,13,21H,7-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYAXBLEWYSZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the hydroxyethyl group: This can be done through an alkylation reaction.

    Formation of the urea linkage: This is typically achieved by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

Medicinal applications could include its use as an inhibitor of specific enzymes, which might be relevant for treating diseases such as cancer or neurological disorders.

Industry

In industry, it could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” would depend on its specific molecular targets. Typically, such compounds might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (Compound 19)

  • Core: Pyrazole instead of pyrrolidinone.
  • Substituents : Retains the 4-fluorophenyl and 2-hydroxyethyl groups but includes a methyl group on the pyrazole nitrogen.

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

  • Core: Pyrrolidinone with methoxy and ethoxy aryl groups.
  • Substituents : Lacks branched alkyl groups but includes methoxy/ethoxy modifications for enhanced electron-donating effects.
  • Synthesis : Similar intermediate protection/deprotection steps (e.g., tert-butyldimethylsilyl (TBS) ethers) are used, as seen in .

Urea Derivatives with Varied Aryl and Alkyl Groups

1-(4-Chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea (Compound 10)

  • Core : Propan-2-yl-linked urea with a chlorophenyl group.
  • Substituents : Hydroxyethyl group on the aryl ring instead of direct urea substitution.
  • Activity : Tested as an inhibitor of Cryptosporidium parvum IMP dehydrogenase (IC₅₀ = 0.12 µM), highlighting the importance of chloro-substituted aryl groups for potency .

1-(2-(3-Acetylphenyl)propan-2-yl)-3-(4-chlorophenyl)urea (6a)

  • Core : Propan-2-yl spacer with acetylphenyl and chlorophenyl groups.
  • Yield : 85%, indicating efficient synthesis compared to branched analogues like the target compound .

Table 1: Comparative Data of Selected Urea Derivatives

Compound Name Core Structure Key Substituents Biological Activity Yield (%) Reference
Target Compound Pyrrolidinone 4-Fluorophenyl, 2-hydroxyethyl, isopropyl Not explicitly reported N/A
Compound 19 (Pyrazole-based) Pyrazole 4-Fluorophenyl, 2-hydroxyethyl, methyl Plasmodium falciparum inhibition N/A
Compound 10 (Cryptosporidium inhibitor) Propan-2-yl urea 4-Chlorophenyl, hydroxyethylphenyl IC₅₀ = 0.12 µM (CpIMPDH) 56-75
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Pyrrolidinone 4-Ethoxyphenyl, 4-methoxyphenyl Synthetic intermediate N/A

Key Observations:

Core Flexibility: Pyrazole and pyrrolidinone cores offer distinct conformational preferences. Pyrazoles may favor planar interactions, while pyrrolidinones provide torsional flexibility.

Substituent Impact : Chloro- and fluoro-substituted aryl groups enhance target affinity (e.g., CpIMPDH inhibition in Compound 10), whereas alkoxy groups (e.g., methoxy in ) may optimize pharmacokinetics .

Synthetic Efficiency : Branched alkyl ureas (e.g., 6a) often achieve higher yields (>80%) compared to hydroxylated analogues, suggesting steric or solubility challenges in the target compound’s synthesis .

Biological Activity

The compound 1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrrolidinone derivative, a hydroxyethyl group, and an isopropyl urea moiety. The presence of the 4-fluorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈F N₃O₃
Molecular Weight307.32 g/mol
IUPAC NameThis compound

Biological Activity Overview

Preliminary studies suggest that this compound may have significant biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent for various conditions. The fluorophenyl group is hypothesized to interact with specific biological targets, enhancing the compound's efficacy.

The mechanisms through which this compound exerts its effects can be attributed to several factors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, similar to other urea derivatives.
  • Receptor Interaction : Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways in human physiology .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to This compound .

  • Antitumor Activity : A comparative study on related compounds showed that modifications in the urea structure can significantly alter antitumor activity. For instance, compounds with enhanced lipophilicity demonstrated improved cellular uptake and efficacy against cancer cell lines .
  • Anti-inflammatory Properties : Research indicates that similar pyrrolidinone derivatives exhibit anti-inflammatory effects by inhibiting specific cytokines and inflammatory pathways, suggesting that our compound may possess similar properties.
  • Genotoxicity Studies : Investigations into genotoxic effects revealed that certain structural modifications can lead to increased DNA damage, highlighting the importance of structure-activity relationships in drug design .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between This compound and structurally similar compounds.

Compound NameAntitumor ActivityAnti-inflammatory ActivityLipophilicity
This compoundModeratePotentialHigh
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaLowLowModerate
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)ureaHighModerateHigh

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